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molecular formula C19H23NO3 B8275498 2-(4-Benzyloxy-phenyl)-3-dimethylamino-propionic acid methyl ester

2-(4-Benzyloxy-phenyl)-3-dimethylamino-propionic acid methyl ester

Cat. No. B8275498
M. Wt: 313.4 g/mol
InChI Key: RBFIDMIOINKEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012689B2

Procedure details

Activated magnesium turnings (8 g) and a few crystals of iodine were charged to diethyl ether (200 ml). After addition of 1,5-dibromopentane (20.7 ml; 0.15 mol), the reaction mixture was refluxed for 2 hours. The reaction mass was cooled to 0-5° C. Separately prepared solution of 2-(4-benzyloxy-phenyl)-3-dimethylamino-propionic acid methyl ester (10 g; 0.032 mol) in diethyl ether (100 ml) was added to the above reaction mass very slowly. The temperature was raised to 25-30° C. with constant stirring for 2 hours. After completion of the reaction; the reaction mass was quenched with saturated ammonium chloride solution (100 ml). The aqueous layer was extracted with ethyl acetate (2×50 ml) and the combined organic layer was washed with water (100 ml). The organic layer was dried on sodium sulphate, concentrated under reduced pressure and the product was isolated in n-heptane (25-30 ml). The material was dried under vacuum at 45-50° C. Yield: 7 g, Efficiency: 62%.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].II.Br[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]Br.CO[C:13](=[O:33])[CH:14]([C:19]1[CH:24]=[CH:23][C:22]([O:25][CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[CH:21][CH:20]=1)[CH2:15][N:16]([CH3:18])[CH3:17]>C(OCC)C>[CH2:26]([O:25][C:22]1[CH:21]=[CH:20][C:19]([CH:14]([C:13]2([OH:33])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]2)[CH2:15][N:16]([CH3:17])[CH3:18])=[CH:24][CH:23]=1)[C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
20.7 mL
Type
reactant
Smiles
BrCCCCCBr
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
COC(C(CN(C)C)C1=CC=C(C=C1)OCC1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with constant stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 25-30° C.
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mass was quenched with saturated ammonium chloride solution (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×50 ml)
WASH
Type
WASH
Details
the combined organic layer was washed with water (100 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried on sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was isolated in n-heptane (25-30 ml)
CUSTOM
Type
CUSTOM
Details
The material was dried under vacuum at 45-50° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(CN(C)C)C1(CCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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